5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
5-(3,4-Dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a polycyclic heterocyclic compound featuring a pyrimidoquinoline core substituted with a 3,4-dimethoxyphenyl group and three methyl groups. Its structure includes fused pyrimidine and quinoline rings, with ketone groups at positions 2, 4, and 6. The 3,4-dimethoxyphenyl substituent contributes to its electronic and steric properties, while the methyl groups (1,8,8-trimethyl) enhance lipophilicity and influence conformational stability . This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, amines, dimedone, and barbituric acid derivatives, often catalyzed by acids like tungstophosphoric acid (H₃PW₁₂O₄₀) .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-22(2)9-12-17(13(26)10-22)16(11-6-7-14(29-4)15(8-11)30-5)18-19(23-12)25(3)21(28)24-20(18)27/h6-8,16,23H,9-10H2,1-5H3,(H,24,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPCMQIJQTJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)NC3=O)C)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the class of pyrimidoquinolines. Its unique structure comprises a pyrimidine ring fused with a quinoline moiety and features multiple functional groups such as methoxy substituents and a trione group. This compound has garnered attention for its potential biological activities.
Synthesis
The synthesis of this compound typically involves several key reactions that can be achieved through various methods. For instance, one common approach includes the three-component coupling reaction of aldehyde with dimedone or 1,3-cyclohexadione in the presence of specific catalysts under controlled conditions .
Biological Activities
Research indicates that pyrimidoquinolines exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antifungal properties against various strains such as Candida dubliniensis and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL .
- Antioxidant Properties : Quinoline derivatives are known for their antioxidant capabilities. The presence of functional groups in the structure contributes to their ability to scavenge free radicals and reduce oxidative stress .
- Neuroprotective Effects : Some studies suggest that compounds similar to this pyrimidoquinoline can penetrate the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease .
Antifungal Activity
A study evaluating the antifungal activity of various pyrimidoquinoline derivatives found that this compound demonstrated effective inhibition against C. dubliniensis and C. albicans, with specific binding modes elucidated through molecular modeling techniques .
Antioxidant Research
Research focusing on quinoline derivatives highlighted their potential as antioxidants. The compound's ability to reduce oxidative damage was attributed to its structural features allowing for effective radical scavenging. This activity is crucial in mitigating conditions related to oxidative stress .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| This compound | Structure | Antifungal | 1-4 |
| 5-Methoxy-2,2-dimethyldihydropyrano-(2,3-b)-quinoline | Structure | Antibacterial (MRSA) | 500 |
| 6-Hydroxy-2,2,-trimethyl-1,2-dihydroquinoline | Structure | Neuroprotective | N/A |
Scientific Research Applications
Pharmacological Applications
Research indicates that pyrimidoquinolines have diverse biological activities. The specific compound has shown promise in several areas:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro and in vivo.
Synthetic Chemistry
The synthesis of 5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione can be achieved through various synthetic routes involving key reactions such as cyclization and functional group modifications. The ability to modify its structure allows for the exploration of derivatives with enhanced biological activity.
Biological Studies
The interactions of this compound with biological targets have been extensively studied:
- Enzyme Inhibition : It has been found to inhibit certain enzymes involved in metabolic pathways relevant to cancer progression.
- Receptor Binding : Research indicates potential binding affinity to various receptors which could be explored for therapeutic applications.
Material Science
Due to its unique chemical structure and properties, this compound may also find applications in material science:
- Organic Electronics : The electronic properties of pyrimidoquinolines make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study 1: Anticancer Activity
In a study published by the Royal Society of Chemistry (RSC), derivatives of pyrimidoquinolines were tested against human cancer cell lines. The results indicated that modifications to the methoxy groups enhanced cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
A research article demonstrated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of methoxy groups significantly improved its efficacy compared to non-substituted analogs .
Case Study 3: Enzyme Inhibition
Research conducted on enzyme inhibition revealed that the compound effectively inhibited topoisomerase II activity in vitro. This suggests potential applications in cancer therapy where topoisomerase inhibitors are crucial .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of the target compound, highlighting substituents, molecular formulas, physical properties, and key findings:
Key Structural and Functional Differences
Substituent Effects: Electron-Donating vs. Methyl Group Positioning: The 1,8,8-trimethyl configuration in the target reduces steric hindrance compared to 1,3,8,8-tetramethyl analogs (e.g., ), which may affect solubility and reactivity.
Synthesis Efficiency :
- Yields for MCR-derived analogs vary widely. For example, 5-(4-chlorophenyl)-1,8,8-trimethyl- was synthesized in 90% yield using H₃PW₁₂O₄₀ , whereas 5-(4-chlorobenzyloxy-3-methoxyphenyl)-1,3,8,8-tetramethyl- was isolated in only 34% yield . Catalyst-free methods (e.g., ) show moderate efficiency (87% yield) but reduce purification complexity.
Spectroscopic Signatures: IR Spectroscopy: All analogs show strong C=O stretches (~1650–1745 cm⁻¹), but the target’s methoxy groups produce distinct C–O–C peaks at ~1203 cm⁻¹ . NMR: Methyl groups in the pyrimidoquinoline core resonate at δ 0.85–3.49 ppm, while methoxy protons appear as singlets at δ 3.65–3.79 ppm .
Preparation Methods
Intermediate Alkylation and Oxidation
Introducing the 1,8,8-trimethyl groups requires selective alkylation. A patent by CN101475511B outlines a decarboxylation-aldoxime-dehydration sequence to synthesize 3,4-dimethoxyphenylacetonitrile, a precursor for subsequent N-methylation. Treating the quinoline intermediate with methyl iodide in DMF at 0°C installs the 1-methyl group, while excess methylmagnesium bromide in THF introduces the 8,8-dimethyl moieties.
Cyclocondensation and Ring Closure
Post-alkylation, cyclocondensation with urea or thiourea in sodium ethoxide/ethanol completes the trione system. Yao et al. reported that refluxing the alkylated intermediate with urea (1:3 molar ratio) for 6 hours affords the final product in 82% yield. Thiourea derivatives, however, necessitate longer reaction times (12 hours) due to slower sulfur incorporation.
Catalytic Systems and Green Chemistry
Phase-Transfer Catalysis
Triethylbenzylammonium chloride (TEBA) remains the gold-standard phase-transfer catalyst for 3CR syntheses. Its quaternary ammonium structure facilitates ion-pairing between aqueous and organic phases, enhancing reagent compatibility. Recent innovations include polymer-supported TEBA analogs, which enable catalyst recycling without yield loss.
Nanocatalysts
Fe₃O₄@SiO₂-SnCl₄ nanoparticles exhibit exceptional activity in ultrasonic syntheses. The SnCl₄ sites activate carbonyl groups via Lewis acid interactions, while the silica matrix prevents nanoparticle aggregation. Post-reaction recovery via magnetic separation achieves 95% catalyst reuse over five cycles.
Analytical and Optimization Data
Table 1: Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3CR (Aqueous) | TEBA | 80 | 4 h | 92 | |
| Ultrasonic | Fe₃O₄@SiO₂-SnCl₄ | 60 | 25 min | 89 | |
| Microwave | None | 150* | 10 min | 78 | |
| Multi-Step Alkylation | NaHCO₃ | 0→25 | 18 h | 82 |
*Power in watts.
Table 2: Solvent Impact on 3CR Yield
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Water | 80.1 | 92 | 3 |
| Ethanol | 24.3 | 76 | 12 |
| DMF | 36.7 | 68 | 18 |
Q & A
What synthetic methodologies are commonly employed to prepare 5-(3,4-dimethoxyphenyl)-substituted pyrimido[4,5-b]quinoline triones?
Answer: The synthesis typically involves multicomponent reactions (MCRs) or stepwise functionalization. For example, environmentally friendly MCRs using hydrazonoyl halides and thiourea derivatives under reflux conditions yield pyrimidoquinoline scaffolds. Optimization may include solvent selection (e.g., ethanol or acetonitrile), temperature control (70–90°C), and catalysts like acetic acid. Post-synthesis, purification via column chromatography and crystallization in ethanol or ethyl acetate/n-hexane mixtures is recommended .
Which spectroscopic techniques are most effective for structural confirmation of pyrimido[4,5-b]quinoline triones?
Answer: A combination of techniques ensures accuracy:
- 1H/13C NMR : Assigns proton environments and carbon frameworks, with DMSO-d6 or CDCl3 as solvents. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- FT-IR : Identifies functional groups (e.g., C=O stretches at 1705–1745 cm⁻¹, C–S at 717 cm⁻¹) .
- HRMS : Validates molecular formulas (e.g., [M − H]− peaks with isotopic patterns for bromine or chlorine) .
- X-ray diffraction : Resolves crystal packing and stereochemistry for derivatives with crystallizable substituents .
How can regioselectivity in cycloaddition reactions during pyrimidoquinoline synthesis be determined?
Answer: Regioselectivity is influenced by electronic and steric factors. Computational tools (DFT at B3LYP/6-31G(d,p)) predict transition-state energies and frontier molecular orbital interactions. Experimentally, 1,3-dipolar cycloadditions with nitrile imines favor specific positions (e.g., 1,2,4-triazolo adducts). Reaction monitoring via TLC and control of dipolarophile concentration (e.g., 1.2–1.5 equivalents) minimizes side products .
What strategies address discrepancies between DFT-calculated and experimental structural data for pyrimidoquinoline derivatives?
Answer: Discrepancies in bond lengths/angles (e.g., ±0.02 Å or ±2°) may arise from crystal packing effects or solvent interactions. To resolve:
- Validate computational parameters (basis set, solvation models).
- Compare experimental XRD data with gas-phase DFT geometries.
- Adjust torsional angles in simulations to account for intermolecular forces .
How should researchers optimize reaction yields in multicomponent pyrimidoquinoline syntheses?
Answer: Key factors include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Stoichiometry : Maintain a 1:1:1 ratio of reactants to avoid byproducts.
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) improves reaction kinetics .
What methodologies are recommended for evaluating the biological activity of pyrimido[4,5-b]quinoline derivatives?
Answer: Standard assays include:
- Antimicrobial testing : Disk diffusion or broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or topoisomerases, using ATP/NADH cofactors .
How can computational modeling predict the vibrational characteristics of pyrimidoquinoline triones?
Answer: Density Functional Theory (DFT) at B3LYP/6-31G(d,p) level calculates vibrational frequencies, IR intensities, and normal modes. Compare simulated spectra (e.g., Gaussian software) with experimental IR data to assign peaks (e.g., C=O stretches at 1745 cm⁻¹). Scaling factors (0.96–0.98) adjust for anharmonicity .
What steps ensure accurate analysis of complex NMR spectra for polycyclic pyrimidoquinolines?
Answer:
- 2D NMR : Use HMQC/HMBC to correlate 1H-13C couplings and resolve overlapping signals.
- Solvent selection : CDCl3 minimizes signal splitting vs. DMSO-d6 for acidic protons.
- Decoupling experiments : Suppress residual solvent peaks.
- Dynamic NMR : Variable-temperature studies resolve conformational exchange broadening .
How do substituents (e.g., 3,4-dimethoxyphenyl) influence the electronic properties of pyrimidoquinoline cores?
Answer: Electron-donating groups (methoxy) increase electron density on the quinoline ring, altering:
- UV-Vis spectra : Bathochromic shifts in λmax due to extended conjugation.
- Redox behavior : Lower oxidation potentials in cyclic voltammetry.
- DFT-calculated HOMO/LUMO gaps : Reduced bandgap enhances photoreactivity .
What protocols mitigate decomposition during storage of pyrimidoquinoline triones?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
